cis-2-Methyl-5-propyl-1,3-dioxane
Description
cis-2-Methyl-5-propyl-1,3-dioxane is a six-membered 1,3-dioxane ring system with methyl and propyl substituents at the 2- and 5-positions, respectively, in a cis-configuration. This compound belongs to the class of cyclic ethers, which are characterized by their oxygen-containing heterocyclic structures.
Properties
CAS No. |
22645-28-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KUFAMFIGLZITMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. The reaction is catalyzed by p-toluenesulfonic acid and can be carried out without any solvent. The reaction conditions are optimized to achieve high conversion rates and selectivity to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the dioxane ring and the substituents attached to it.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, cosmetics, and other consumer products.
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog 1: cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6)
- Molecular Formula : C₁₀H₂₀O₃
- Substituents :
- 2-Methyl group
- 5-Isopropyl and 5-methoxymethyl groups (cis-configuration)
- Key Features :
Structural Analog 2: cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane (CAS 22644-78-6)
- Molecular Formula : C₁₁H₂₂O₃
- Substituents :
- 2-Methyl group
- 5-Isopropyl and 5-(2-methoxyethyl) groups (cis-configuration)
- Key Features :
Comparative Data Table
| Property | This compound (Target) | cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane | cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane |
|---|---|---|---|
| Molecular Formula | C₉H₁₈O₂ (inferred) | C₁₀H₂₀O₃ | C₁₁H₂₂O₃ |
| Molecular Weight (g/mol) | ~158.24 (calculated) | 188.26 | 202.29 |
| Key Substituents | 2-Methyl, 5-propyl | 2-Methyl, 5-isopropyl, 5-methoxymethyl | 2-Methyl, 5-isopropyl, 5-(2-methoxyethyl) |
| Polarity | Low (alkyl-dominated) | Moderate (methoxymethyl group) | Moderate (2-methoxyethyl group) |
| Steric Hindrance | Moderate (linear propyl) | High (branched isopropyl) | High (branched isopropyl + extended chain) |
Conformational Analysis
- The cis-configuration in all three compounds imposes specific ring puckering modes. Bulky substituents (e.g., isopropyl in analogs) favor chair conformations with axial substituents to minimize steric strain, whereas smaller groups (methyl, propyl) may adopt equatorial positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
